molecular formula C22H20N4O2S2 B2994367 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207024-12-1

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2994367
CAS No.: 1207024-12-1
M. Wt: 436.55
InChI Key: MQOFXNUKEWACRI-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thioacetamide derivative featuring a central imidazole core substituted with a 4-methoxyphenyl group at position 5 and an o-tolyl (2-methylphenyl) group at position 1. The thioether linkage connects the imidazole ring to an acetamide group, which is further substituted with a thiazol-2-yl moiety.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-15-5-3-4-6-18(15)26-19(16-7-9-17(28-2)10-8-16)13-24-22(26)30-14-20(27)25-21-23-11-12-29-21/h3-13H,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOFXNUKEWACRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole Ring : Provides the compound with potential coordination properties with metal ions.
  • Thioether Linkage : Enhances the compound's ability to form hydrogen bonds and hydrophobic interactions.
  • Acetamide Functionality : Contributes to the molecule's solubility and interaction with biological targets.

Molecular Formula

C19H17N3OS\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions, potentially affecting enzymatic activity. The thioether and acetamide groups facilitate interactions with proteins, modulating biological pathways that can lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA5490.51
Similar Imidazole DerivativeMDA-MB 2310.63

These compounds demonstrated a capacity to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase, indicating their potential as anticancer agents.

Antiviral Activity

The imidazole scaffold has also been associated with antiviral properties. Some studies suggest that derivatives can inhibit viral replication by targeting viral enzymes.

CompoundVirus TypeEC50 (µM)Reference
This compoundHCV NS5B32.2
Thiazolidinone DerivativeDENV0.96

These findings indicate that the compound could be developed further as an antiviral agent.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of imidazole, including this specific compound. The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological evaluation. For instance, one study reported an efficient synthesis method that resulted in compounds exhibiting promising biological activities against cancer cell lines and viruses .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent biological activities, they also require careful evaluation for cytotoxicity against normal cell lines to ensure therapeutic indices are favorable.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported bioactivities:

Compound Name / ID Substituents (Imidazole Positions 1 and 5) Thiazole/Acetamide Modifications Molecular Weight Key Biological Activities Synthesis Method References
Target Compound 1-(o-tolyl), 5-(4-methoxyphenyl) Thiazol-2-yl acetamide 494.55 (calc*) Not explicitly reported Likely Method D (K₂CO₃-mediated coupling)
Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) 1-(4-methoxyphenyl), 5-(4-fluorophenyl) Thiazol-2-yl acetamide 438.47 COX1/2 inhibition (implied) Method D (K₂CO₃, 2-chloro-N-(thiazol-2-yl)acetamide)
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1H-imidazole (unsubstituted), 5-(4-chlorophenyl) 4-chlorophenyl acetamide 494.55 Antimicrobial (inferred from analogs) Condensation under microwave irradiation
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1-(4-chlorophenyl), 5-(p-tolyl) Thiazol-2-yl acetamide 441.0 Not reported Unspecified
N-(2-Chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide 1H-imidazole (unsubstituted), 5-(4-methoxyphenyl) 2-chlorobenzyl acetamide 387.9 Not reported General coupling procedure

*Note: Molecular weight calculated based on formula C₂₂H₂₀N₄O₂S₂.

Key Structural and Functional Insights:

Replacing it with 4-fluorophenyl (Compound 9) introduces electronegativity, which may alter COX inhibition efficacy . Halogenated substituents (e.g., 4-chlorophenyl in ) are common in antimicrobial agents, suggesting possible utility in infectious disease models .

Thiazole vs. Benzyl Modifications :

  • Thiazol-2-yl acetamide derivatives (target compound, Compound 9) exhibit better solubility and metabolic stability compared to bulky benzyl groups (e.g., ) due to reduced hydrophobicity .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels Method D (), involving nucleophilic substitution of 2-chloroacetamide with imidazole-2-thiols under basic conditions .

Research Findings and Implications

  • COX Inhibition : Compound 9 () demonstrates COX1/2 inhibitory activity, a trait shared with NSAIDs. The target compound’s o-tolyl group may enhance selectivity for COX-2 due to steric effects .
  • Antimicrobial Potential: Analogs with chlorophenyl substituents () show antimicrobial activity, supporting further exploration of the target compound against bacterial/fungal strains .

Q & A

Basic: What is the standard synthetic route for 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how is its purity validated?

The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, often in a polar aprotic solvent like DMF or ethanol. The crude product is recrystallized from ethanol to enhance purity . Structural validation employs 1H/13C-NMR to confirm proton and carbon environments, FT-IR for functional group analysis (e.g., C=O, C-S), and elemental analysis to verify stoichiometric ratios .

Advanced: How can reaction conditions be optimized to improve yield during scale-up synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol intermediate, while ethanol may favor recrystallization .
  • Catalyst/base ratio : Excess K₂CO₃ (1.5–2 equiv) ensures complete deprotonation of the thiol group .
  • Reaction time : Monitoring via TLC ensures completion without over-reaction, typically 4–6 hours under reflux .
  • Temperature : Elevated temperatures (70–80°C) accelerate the reaction but may require controlled cooling to avoid side products .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion integrity after exposure to buffers (e.g., PBS).
  • UV-Vis Spectroscopy : Tracks degradation via absorbance shifts in simulated biological media.
  • HPLC-PDA : Quantifies stability by measuring peak area reduction over time under stress conditions (e.g., pH 7.4, 37°C) .

Advanced: How can contradictory cytotoxicity data across studies be systematically addressed?

  • Standardized assays : Use consistent cell lines (e.g., A549 for lung adenocarcinoma) and protocols (MTT vs. SRB assays) to minimize variability .
  • Dose-response validation : Replicate IC₅₀ determinations with triplicate measurements and include positive controls (e.g., cisplatin) .
  • Metabolic interference checks : Rule out thiazole ring oxidation or imidazole metabolism by analyzing supernatant metabolites via LC-MS .

Basic: What intermediates are pivotal in the synthesis pathway, and how are they isolated?

  • 5-Aryl-1-aryl-1H-imidazole-2-thiols : Synthesized via cyclization of thiourea derivatives with α-haloketones, purified via silica gel chromatography .
  • 2-Chloro-N-(thiazol-2-yl)acetamide : Prepared by chloroacetylation of 2-aminothiazole, isolated by filtration and dried under vacuum .

Advanced: What computational strategies predict this compound’s binding affinity to cyclooxygenase (COX) enzymes?

  • Molecular docking (AutoDock/Vina) : Models interactions between the acetamide moiety and COX-1/2 active sites (e.g., hydrogen bonding with Arg120/Arg513) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identifies critical features (e.g., methoxyphenyl hydrophobic contact) using tools like Schrödinger’s Phase .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

  • Shake-flask method : Measures solubility in PBS, DMSO, and ethanol at 25°C .
  • Co-solvency approaches : Use PEG-400 or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil) enhance intestinal absorption in preclinical models .

Advanced: What mechanistic insights explain its selective cytotoxicity against cancer cells?

  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals caspase-3/7 activation and mitochondrial membrane depolarization .
  • Thioredoxin reductase inhibition : The thiazole-thioacetamide moiety disrupts redox balance, validated by NADPH depletion assays .
  • Topoisomerase II inhibition : DNA relaxation assays (agarose gel electrophoresis) confirm enzyme targeting .

Basic: What safety protocols are recommended for handling this compound in vitro?

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of thiol vapors .
  • Waste disposal : Neutralize acidic/byproduct waste with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the methoxyphenyl ring to enhance COX-2 selectivity .
  • Heterocycle replacement : Replace thiazole with triazole to modulate metabolic stability .
  • Bioisosteric swaps : Substitute acetamide with sulfonamide to improve membrane permeability .

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